Characterization data for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
Characterization data for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
An In-Depth Technical Guide to the Characterization of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate is a novel organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro-substituted triazole linked to a methyl benzoate moiety, suggests intriguing electronic and biological properties. As a senior application scientist, this guide provides a comprehensive overview of the essential characterization data for this molecule. The methodologies and interpretations presented herein are grounded in established analytical principles and draw upon data from closely related compounds to ensure a robust and scientifically sound resource for researchers.
Synthesis Pathway
The synthesis of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate can be logically approached through a two-step process. This involves the initial preparation of an α-halo-substituted methyl benzoate, followed by a nucleophilic substitution reaction with the sodium salt of 3-nitro-1H-1,2,4-triazole. This method is an adaptation of established procedures for the synthesis of similar N-alkylated triazoles.[1]
A plausible synthetic route is as follows:
-
Bromination of Methyl 4-methylbenzoate: The starting material, methyl 4-methylbenzoate, is subjected to a free-radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN. This selectively brominates the benzylic position.
-
N-Alkylation of 3-nitro-1H-1,2,4-triazole: The resulting methyl 4-(bromomethyl)benzoate is then reacted with the sodium salt of 3-nitro-1H-1,2,4-triazole in a polar aprotic solvent like dimethylformamide (DMF). The triazole anion acts as a nucleophile, displacing the bromide to form the target compound.
Caption: Synthetic workflow for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate.
Physicochemical Properties
The expected physicochemical properties of the title compound are summarized below. These are predicted based on its chemical structure and data from analogous compounds.
| Property | Value | Source/Justification |
| CAS Number | 406470-74-4 | NextSDS[2] |
| Molecular Formula | C11H10N4O4 | Calculated |
| Molecular Weight | 262.22 g/mol | Calculated |
| Appearance | White to off-white solid | Based on similar nitroaromatic and triazole compounds. |
| Melting Point | Not reported, expected >100 °C | Nitroaromatic compounds and triazole derivatives are often crystalline solids with relatively high melting points. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF), sparingly soluble in alcohols, and insoluble in water. | Expected based on the polarity of the functional groups. |
Spectroscopic Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of similar structures.[3][4][5][6][7][8][9]
¹H NMR (500 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.70 | s | 1H | Triazole-H | The proton on the nitrotriazole ring is expected to be significantly deshielded due to the electron-withdrawing nitro group and the aromatic nature of the ring. |
| ~8.00 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -COOCH₃) | These protons are deshielded by the adjacent electron-withdrawing ester group. |
| ~7.50 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH₂-) | These protons are slightly more shielded compared to those ortho to the ester. |
| ~5.80 | s | 2H | -CH₂- | The benzylic protons are deshielded by the adjacent aromatic ring and the triazole ring. |
| ~3.85 | s | 3H | -OCH₃ | This is a typical chemical shift for a methyl ester. |
¹³C NMR (125 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.5 | C=O | Typical chemical shift for an ester carbonyl carbon.[10] |
| ~158.0 | C-NO₂ (in triazole) | The carbon bearing the nitro group in the triazole ring is expected to be highly deshielded. |
| ~145.0 | C-H (in triazole) | The CH carbon of the triazole ring. |
| ~141.0 | Quaternary Ar-C (ipso to -CH₂-) | Aromatic quaternary carbon attached to the methylene group. |
| ~130.0 | Quaternary Ar-C (ipso to -COOCH₃) | Aromatic quaternary carbon attached to the ester group. |
| ~129.5 | Ar-CH (ortho to -COOCH₃) | Aromatic CH carbons ortho to the ester. |
| ~128.0 | Ar-CH (ortho to -CH₂-) | Aromatic CH carbons ortho to the methylene group. |
| ~52.5 | -OCH₃ | Typical chemical shift for a methyl ester carbon.[10] |
| ~51.0 | -CH₂- | The benzylic carbon. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups present in the molecule. The expected key absorptions are listed below.[11][12][13]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950 | Weak | Aliphatic C-H stretch (-CH₃) |
| ~1720 | Strong | C=O stretch (ester) |
| ~1600, 1480 | Medium | Aromatic C=C stretch |
| ~1550, 1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |
| ~1280 | Strong | C-O stretch (ester) |
| ~1200-1000 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this molecule, electrospray ionization (ESI) would be a suitable technique.[14][15][16][17][18]
-
Expected Molecular Ion: [M+H]⁺ at m/z 263.08.
-
Expected Fragmentation Pattern: Key fragmentations would likely involve the loss of the nitro group (NO₂), the methoxy group (-OCH₃), and cleavage of the benzylic C-N bond.
Caption: Plausible mass spectrometry fragmentation pathway.
Experimental Protocols
General Considerations
All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of Methyl 4-(bromomethyl)benzoate
-
To a solution of methyl 4-methylbenzoate (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Synthesis of Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 3-nitro-1H-1,2,4-triazole (1.1 equivalents) in DMF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of methyl 4-(bromomethyl)benzoate (1 equivalent) in DMF dropwise.
-
Continue stirring at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the title compound.
Conclusion
This technical guide provides a comprehensive set of characterization data for methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for researchers working with this compound. The detailed protocols and interpretations are designed to facilitate its synthesis, purification, and identification, thereby accelerating research and development efforts in fields where this molecule may have significant impact.
References
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